2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-22-9-12(21)15-2-3-20-14-11(8-18-20)13(16-10-17-14)19-4-6-23-7-5-19/h8,10H,2-7,9H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLHCIFUJFCPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Analysis
Purity Assessment
RP-HPLC with a C18 column (MeCN/H₂O gradient) achieves baseline separation, with purity ≥95%.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity : Use of directing groups (e.g., nitro) during cyclization ensures correct isomer formation.
- Byproduct Formation : Gradient elution during chromatography removes undesired alkylation byproducts.
- Scale-Up : Continuous flow reactors improve heat transfer and reproducibility for industrial-scale synthesis.
Chemical Reactions Analysis
2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has several scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its anticancer properties, particularly its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves the inhibition of specific molecular targets, such as protein kinases . These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :
Pyrazolo[3,4-d]pyrimidine: This core structure is common among various compounds with diverse biological activities.
4-morpholino-1H-pyrazolo[3,4-d]pyrimidine: Similar to the target compound but lacks the methoxyacetamide group.
2-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: A closely related compound with a chloro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
2-Methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential as a pharmaceutical agent.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO (exact formula to be determined based on the specific structure)
- Molecular Weight : To be calculated based on the molecular formula.
The presence of a pyrazolo[3,4-d]pyrimidine moiety is significant, as this class of compounds has been associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, a related compound, PTA-1, demonstrated potent anticancer activity across multiple cell lines. It induced apoptosis and cell cycle arrest in triple-negative breast cancer cells (MDA-MB-231) at low micromolar concentrations. The mechanism involved:
- Apoptosis Induction : Confirmed by phosphatidylserine externalization and caspase activation.
- Cell Cycle Arrest : Primarily in the S and G2/M phases.
- Microtubule Disruption : Inhibition of tubulin polymerization was also observed, indicating a potential target for cancer therapy .
| Biological Activity | Mechanism of Action | Concentration (µM) |
|---|---|---|
| Cytotoxicity | Apoptosis | Low micromolar |
| Cell Cycle Arrest | S and G2/M phases | Low micromolar |
| Microtubule Disruption | Inhibition of polymerization | Low micromolar |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting key kinases involved in cancer progression.
- Gene Expression Modulation : Changes in gene expression profiles have been noted, with significant alterations observed in genes associated with cell survival and proliferation.
- Targeting Specific Pathways : The compound may affect pathways such as PI3K/Akt, which are critical in many cancers .
Case Studies
A notable study investigated the effects of pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds could selectively induce cytotoxicity in cancer cells while sparing normal cells.
Study Findings:
- Cell Lines Tested : 17 human cancer cell lines including MDA-MB-231.
- Selectivity Index : Favorable indices were observed for selective killing of cancer cells over non-cancerous cells.
Q & A
Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives like 2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For pyrazolo[3,4-d]pyrimidine cores, a common approach includes cyclocondensation of 4-methoxyphenylhydrazine derivatives with ethyl cyanoacetate in isopropyl alcohol using triethylamine as a base . Subsequent formamide-mediated cyclization under prolonged heating (e.g., 48 hours) yields the pyrazolo[3,4-d]pyrimidin-4-one intermediate. Functionalization at the N1-position is achieved via nucleophilic substitution with α-chloroacetamides or morpholine derivatives in dimethylformamide (DMF) at 70°C with NaHCO₃ as a catalyst . Purification often involves recrystallization from acetonitrile or ethanol.
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns, integration ratios, and morpholine/acetamide group presence .
- IR Spectroscopy : For identifying carbonyl stretches (e.g., C=O at ~1650–1750 cm⁻¹) and amine/amide N-H bonds .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, particularly for intermediates like pyrazolo[3,4-d]pyrimidin-4-one .
Q. What pharmacological activities are associated with pyrazolo[3,4-d]pyrimidine scaffolds?
- Methodological Answer : These scaffolds exhibit antitumor, anti-inflammatory, and kinase inhibitory properties due to structural mimicry of purines . For example, substituents like morpholine and methoxy groups enhance solubility and target affinity for kinases (e.g., PI3K/mTOR pathways). Biological assays (e.g., MTT for cytotoxicity, ELISA for kinase inhibition) are recommended to validate activity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to potential toxicity. Avoid inhalation/ingestion; work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Stability studies (TGA/DSC) are advised to assess decomposition risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the final step?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst ratio). For example:
Q. How do structural modifications (e.g., morpholine vs. piperazine) impact biological activity?
- Methodological Answer : Perform comparative SAR studies :
Q. How should researchers address contradictions in reported synthetic yields for similar derivatives?
- Methodological Answer : Analyze discrepancies through:
- Reaction Kinetic Profiling : Compare induction periods and byproduct formation via in situ FTIR or LC-MS .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may accelerate SN2 reactions vs. THF or dichloromethane .
- Catalyst Screening : Test alternatives like K₂CO₃ or DBU for improved selectivity .
Q. What computational tools can predict metabolic stability or toxicity early in development?
- Methodological Answer : Use in silico ADMET prediction :
- SwissADME : Estimate permeability (BBB, Caco-2) and CYP450 inhibition .
- ProTox-II : Predict hepatotoxicity and LD₅₀ based on structural alerts (e.g., acetamide hydrolysis products) .
Pair with in vitro microsomal stability assays (human liver microsomes) for validation .
Future Research Directions
Q. What unexplored biological targets are plausible for this compound?
- Methodological Answer : Prioritize targets via phylogenetic analysis of kinase families or GPCRs. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
